Methyl-4-methylthiazol-5-carboxylat

Übersicht

Beschreibung

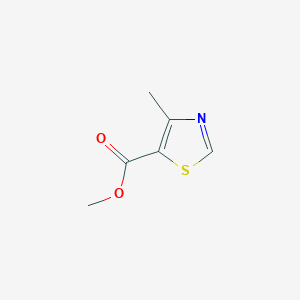

“Methyl 4-methylthiazole-5-carboxylate” is a chemical compound with the CAS Number: 81569-44-0 . It has a molecular weight of 157.19 and is typically stored in a refrigerator . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “Methyl 4-methylthiazole-5-carboxylate” is represented by the formula C6H7NO2S . The InChI key for this compound is provided in the search results .Physical and Chemical Properties Analysis

“Methyl 4-methylthiazole-5-carboxylate” is a solid compound . It has a molecular weight of 157.19 and is typically stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

Methyl-4-methylthiazol-5-carboxylat wird bei der Synthese mehrerer 2-substituierter-4-methylthiazol-5-carboxylate aus kommerziell erhältlichen Ausgangsmaterialien verwendet . Diese Verbindung ist ein Schlüsselzwischenprodukt bei der Herstellung von biologisch wichtigen und medizinisch nützlichen Wirkstoffen .

Arzneimittelentwicklung

Das 2-Amino-1,3-Thiazol-Ringsystem, zu dem auch this compound gehört, findet in der Arzneimittelentwicklung Anwendung zur Behandlung verschiedener Erkrankungen wie Allergien, Bluthochdruck, Entzündungen, Schizophrenie, bakteriellen und HIV-Infektionen .

Antineoplastisches Potenzial

Derivate von this compound haben eine signifikante antileukämische Aktivität an verschiedenen menschlichen Zellen gezeigt und ein vielversprechendes antineoplastisches Potenzial gezeigt .

Synthese von Cefditoren Pivoxil

This compound wird bei der Synthese von 4-Methyl-5-formylthiazol verwendet, einem Schlüsselzwischenprodukt für Cefditoren Pivoxil .

Xanthinoxidase-Hemmer

Thiazol-5-carbonsäurederivate, einschließlich this compound, wurden als potente Xanthinoxidase-Hemmer gefunden . Diese Inhibitoren können zur Behandlung von Gicht, Krebs, Entzündungen und oxidativem Schaden eingesetzt werden .

Organische Synthese

This compound wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Herstellung von biologisch wichtigen und medizinisch nützlichen Wirkstoffen .

Safety and Hazards

“Methyl 4-methylthiazole-5-carboxylate” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . The compound has a signal word of “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Methyl 4-methylthiazole-5-carboxylate is a compound that has been used in the synthesis of various biologically active compounds Its derivatives have been reported to show significant antileukemic activity on various human cells .

Mode of Action

It’s known that its derivatives interact with their targets, leading to significant antileukemic activity

Biochemical Pathways

It’s known that its derivatives have been used in the treatment of various diseases, suggesting that they may affect multiple biochemical pathways .

Result of Action

The derivatives of Methyl 4-methylthiazole-5-carboxylate have been reported to exhibit significant antileukemic activity on various human cells . This suggests that the compound may have potential therapeutic applications in the treatment of leukemia.

Biochemische Analyse

Biochemical Properties

Thiazoles, including Methyl 4-methylthiazole-5-carboxylate, have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules

Cellular Effects

Thiazole derivatives have been reported to have significant effects on various types of cells . For instance, some thiazolyl α-aminophosphonate derivatives have shown cytotoxic activity against human breast cancer cells

Molecular Mechanism

Thiazole derivatives have been reported to inhibit enzymes such as xanthine oxidase

Metabolic Pathways

Thiazoles are known to be involved in various metabolic processes

Eigenschaften

IUPAC Name |

methyl 4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCLLMUIJYXSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002058 | |

| Record name | Methyl 4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81569-44-0 | |

| Record name | Methyl 4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

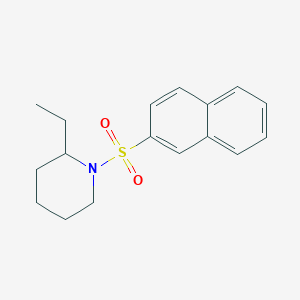

Feasible Synthetic Routes

Q1: What is the role of Methyl 4-methylthiazole-5-carboxylate in the synthesis of bioactive compounds?

A1: Methyl 4-methylthiazole-5-carboxylate serves as a crucial building block in synthesizing ferrocenyl–thiazoleacylhydrazones. [] These compounds demonstrate promising antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. [] The synthesis involves a multi-step process where Methyl 4-methylthiazole-5-carboxylate is first reacted with hydrazine hydrate to produce 4-Methylthiazole-5-carbohydrazide. This intermediate is then condensed with either formylferrocene or acetylferrocene to yield the final ferrocenyl–thiazoleacylhydrazone compounds. []

Q2: Are there any efficient synthetic routes available for producing Methyl 4-methylthiazole-5-carboxylate?

A2: Yes, a study highlights an efficient three-step synthesis of 4-Methyl-5-formylthiazole, a related compound, starting from Methyl 3-oxobutanoate. [] While this specific route doesn't directly produce Methyl 4-methylthiazole-5-carboxylate, it offers valuable insights into synthesizing similar thiazole derivatives. The process involves α-bromination, condensation with thiourea to form Methyl 2-amino-4-methylthiazole-5-carboxylate, and subsequent transformations to achieve the target molecule. [] Adapting and optimizing such synthetic strategies could potentially lead to improved methods for producing Methyl 4-methylthiazole-5-carboxylate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B351760.png)

![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)